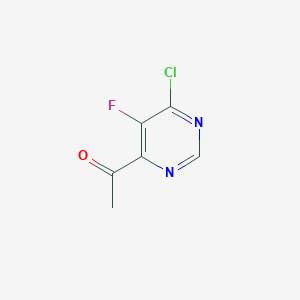
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is an organic compound with the molecular formula C6H4ClFN2O It is a pyrimidine derivative, characterized by the presence of both chlorine and fluorine atoms on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-5-fluoropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired ethanone derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can be oxidized to the corresponding carboxylic acid or reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions often require a base such as sodium hydride or potassium carbonate and are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ethanone group to an alcohol.
Major Products
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)acetic acid.
Reduction: The major product is 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanol.
Scientific Research Applications
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in pyrimidine metabolism or by interacting with nucleic acids. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
6-Chloro-5-fluoropyrimidine: This is the parent compound without the ethanone group.
Uniqueness
1-(6-Chloro-5-fluoropyrimidin-4-yl)ethanone is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The ethanone group also provides a versatile functional handle for further chemical modifications.
Properties
Molecular Formula |
C6H4ClFN2O |
|---|---|
Molecular Weight |
174.56 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H4ClFN2O/c1-3(11)5-4(8)6(7)10-2-9-5/h2H,1H3 |
InChI Key |
IOFAFCXLTPCPPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




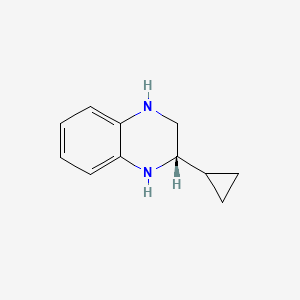

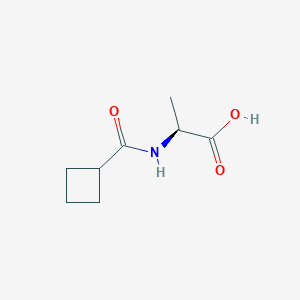

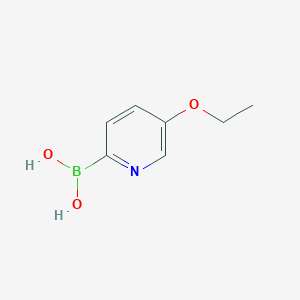
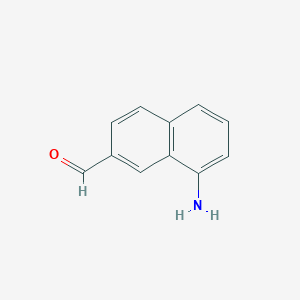
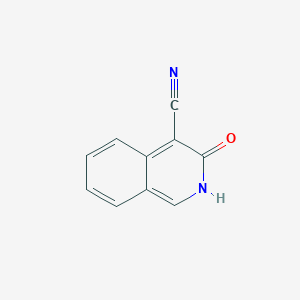
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
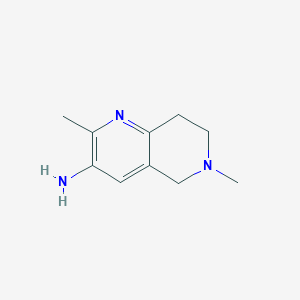
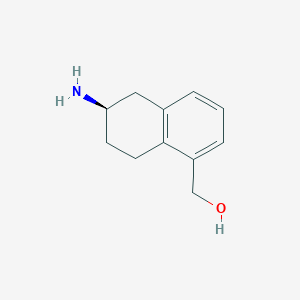
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)
![2-Methoxy-5,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11913919.png)
